molecular formula C6H9NO2 B14784967 Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, (1R,2S)-

Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, (1R,2S)-

Cat. No.: B14784967
M. Wt: 127.14 g/mol
InChI Key: GALLMPFNVWUCGD-BAFYGKSASA-N
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Description

Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, (1R,2S)- is a chiral compound with significant interest in various fields of chemistry and biology. This compound is known for its unique structural features, including a cyclopropane ring and an ethenyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Alkylation of Glycine Equivalents: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles.

    Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.

    Alkene Cyclopropanation: Cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates is also a widely used method.

Industrial Production Methods

Industrial production methods for Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, (1R,2S)- typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, (1R,2S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, (1R,2S)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a conformationally restricted analog of amino acids, influencing protein structure and function. Its unique structure allows it to interact with enzymes and receptors in a specific manner, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, (1R,2S)- is unique due to its ethenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(1R)-1-amino-2-ethenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9)/t4?,6-/m1/s1

InChI Key

GALLMPFNVWUCGD-BAFYGKSASA-N

Isomeric SMILES

C=CC1C[C@@]1(C(=O)O)N

Canonical SMILES

C=CC1CC1(C(=O)O)N

Origin of Product

United States

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